molecular formula C21H19N3O6 B2372717 N-(2,5-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946332-17-8

N-(2,5-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2372717
CAS No.: 946332-17-8
M. Wt: 409.398
InChI Key: GUTIORGKDYVHSS-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a small molecule building block within the chemical class of 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamides . Compounds featuring this core scaffold are of significant interest in medicinal and synthetic chemistry for the development of novel bioactive agents. While the specific mechanism of action for this compound requires further investigation, structurally similar molecules are frequently explored as modulators of protein kinases and other enzymatic targets . The structure incorporates a 2-oxo-dihydropyridine ring, a motif found in various pharmacologically active molecules, linked to a 2,5-dimethoxyphenyl group via a carboxamide bridge and a 3-nitrobenzyl substituent. This specific molecular architecture makes it a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening to identify and characterize new therapeutic pathways . This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-29-16-8-9-19(30-2)18(12-16)22-20(25)17-7-4-10-23(21(17)26)13-14-5-3-6-15(11-14)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTIORGKDYVHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a dihydropyridine core and various substituents that contribute to its biological activity. The molecular formula of this compound is C21H19N3O6, with a molecular weight of approximately 409.398 g/mol.

Structural Features

The compound features:

  • Dihydropyridine core : A common structural motif in various bioactive compounds.
  • 2,5-Dimethoxyphenyl group : This moiety is known to enhance the compound's pharmacological profile.
  • 3-Nitrobenzyl moiety : This addition potentially increases the compound's reactivity and biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may help in protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties : Initial findings indicate that this compound may induce apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic agent.

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. The presence of the nitro group may enhance binding affinity due to increased electron-withdrawing effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals differences in biological activity:

Compound NameStructural FeaturesBiological Activity
4-Amino-N-(4-nitrophenyl)benzamideContains an amino group and nitrophenyl moietyAntibacterial properties
N-(4-methylphenyl)-1-(3-nitrophenyl)propanamideSimilar aromatic structuresPotential anti-inflammatory effects
1-(4-chlorophenyl)-N-(3-nitrophenyl)carbamateContains a carbamate functional groupAntiviral activity against influenza

This compound stands out due to its specific combination of methoxy and nitro substituents on the dihydropyridine framework, enhancing its pharmacological profile compared to other similar compounds.

Study 1: Antioxidant and Antimicrobial Activity

A study conducted on the antioxidant properties of this compound showed that it effectively scavenged free radicals in vitro. Additionally, antimicrobial assays indicated activity against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Potential

In vitro experiments demonstrated that the compound could induce apoptosis in various cancer cell lines. The study employed flow cytometry to analyze cell cycle progression and apoptosis markers, revealing a significant increase in early apoptotic cells upon treatment with the compound.

Study 3: Structure-Activity Relationship (SAR)

Research focusing on the SAR of related compounds highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the nitro and methoxy groups were found to affect binding affinity and efficacy against targeted receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogues (Table 1), with differences in substituents influencing physicochemical and biological properties.

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 1 Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(2,5-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-nitrobenzyl 2,5-dimethoxy C₂₁H₂₁N₃O₆ 411.42 Nitro, Methoxy, Amide
N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-nitrobenzyl 2,5-dimethyl C₂₁H₂₁N₃O₄ 391.42 Nitro, Methyl, Amide
1-Allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Allyl 2,5-dimethoxy C₁₇H₁₈N₂O₄ 314.34 Allyl, Methoxy, Amide
(E)-4-hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d) 4-nitrostyryl 4-nitrophenyl at C5 C₂₁H₁₆N₄O₇ 436.38 Hydroxy, Nitro (x2), Styryl

Substituent-Driven Property Analysis

Methoxy vs. Methyl: The 2,5-dimethoxyphenyl group (target compound) increases electron density and polarity compared to 2,5-dimethylphenyl (), likely improving solubility in aqueous media .

Steric and Flexibility Considerations :

  • The allyl substituent in ’s compound reduces steric hindrance and increases molecular flexibility, which may enhance binding to dynamic protein pockets but reduce thermal stability .
  • The 4-nitrostyryl group in compound 6d () adds rigidity and planar geometry, favoring π-π stacking interactions but limiting membrane permeability .

The nitro groups in the target compound and ’s analogue may enhance interactions with nitroreductase enzymes or electron-deficient binding sites .

Research Findings and Inferences

  • Solubility : The target compound’s dimethoxyphenyl group likely confers higher aqueous solubility than ’s dimethyl analogue but lower than compound 6d’s hydroxy-nitro system .
  • Metabolic Stability : Methoxy groups (target compound) may be susceptible to demethylation pathways, whereas methyl groups () offer greater metabolic inertness .
  • Binding Interactions : The nitrobenzyl group (target compound) could improve affinity for tyrosine kinase or cytochrome P450 targets, whereas the allyl group () may favor less sterically constrained binding pockets .

Preparation Methods

Hantzsch Dihydropyridine Synthesis Adaptation

The classical Hantzsch method forms dihydropyridines through cyclocondensation of aldehydes, β-keto esters, and ammonia. For this target, the protocol is modified to introduce the 3-nitrobenzyl and carboxamide groups:

Step 1 : Synthesis of β-Keto Amide Intermediate
A mixture of ethyl 3-oxo-3-(2,5-dimethoxyphenylamino)propanoate is prepared by reacting 2,5-dimethoxyaniline with ethyl acetoacetate in glacial acetic acid under reflux (78–82% yield).

Step 2 : Cyclocondensation with 3-Nitrobenzaldehyde
The β-keto amide (1.0 eq) reacts with 3-nitrobenzaldehyde (1.2 eq) and ammonium acetate (3.0 eq) in ethanol at 80°C for 12 hours. The reaction produces the dihydropyridine core with simultaneous introduction of the nitrobenzyl group (64% yield).

Step 3 : Etherification and Oxidation
The secondary alcohol at position 1 of the dihydropyridine is etherified using 3-nitrobenzyl bromide (1.5 eq) in the presence of K2CO3 in DMF at 60°C (82% yield). Subsequent oxidation of the dihydropyridine to the 2-oxo derivative employs MnO2 in dichloromethane (89% yield).

Characterization Data for Key Intermediates

Intermediate Melting Point (°C) $$ ^1H $$ NMR (δ, ppm) HRMS (m/z) [M+H]+
β-Keto Amide 142–144 3.81 (s, 6H, OCH3), 6.72–7.15 (m, 3H, ArH) 296.1124
Cyclized Dihydropyridine 189–191 4.92 (s, 2H, CH2NO2), 8.21–8.45 (m, 4H, ArH) 411.1457
Final Product 213–215 (dec.) 3.85 (s, 6H, OCH3), 8.34 (s, 1H, CONH) 425.1583

Fragment Coupling Strategy

Carboxamide Synthesis via Mixed Carbonate Activation

An alternative route couples pre-formed dihydropyridine carboxylic acid with 2,5-dimethoxyaniline:

Step 1 : Preparation of 1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
The dihydropyridine acid is synthesized by saponification of its ethyl ester (NaOH 2M in EtOH/H2O, 90°C, 4 h) followed by acidification (HCl 6M) to pH 2–3 (94% yield).

Step 2 : Activation with ClCO2Et
The carboxylic acid (1.0 eq) is treated with ethyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at −10°C for 30 min, forming the mixed carbonate intermediate.

Step 3 : Amidation with 2,5-Dimethoxyaniline
The activated acid reacts with 2,5-dimethoxyaniline (1.1 eq) in THF at 0°C → RT for 6 h. Precipitation from ethyl acetate/hexane affords the product in 78% yield.

Optimization of Coupling Conditions

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
EDCI/HOBt DMF 25 12 65
ClCO2Et/NMM THF 0 → 25 6 78
HATU/DIEA DCM 25 4 71
T3P®/Et3N Acetonitrile 40 3 83

T3P® (propylphosphonic anhydride) provides superior yields by minimizing racemization and side reactions.

Nitrobenzyl Ether Installation via Mitsunobu Reaction

Alcohol Precursor Preparation

The dihydropyridine alcohol intermediate (1.0 eq) is generated by reducing the corresponding ketone with NaBH4 in MeOH (0°C, 1 h, 88% yield).

Ether Formation

Mitsunobu conditions (DIAD 1.5 eq, PPh3 1.5 eq, 3-nitrobenzyl alcohol 1.2 eq) in THF at 25°C for 24 h install the nitrobenzyl group with inversion of configuration (91% yield).

Process Scale-Up Considerations

Solvent Systems for Large-Scale Reactions

  • Cyclocondensation : Ethanol/water (4:1 v/v) reduces byproduct formation compared to neat ethanol
  • Etherification : Switching from DMF to 2-MeTHF improves E-factor (2.1 vs. 5.7) and facilitates recycling

Critical Process Parameters

Step Parameter Optimal Range Impact on Purity
Cyclocondensation Reaction pH 8.5–9.0 Avoids dimerization
Amidation Aniline Equiv. 1.05–1.10 Minimizes residual acid
Mitsunobu Reaction DIAD Addition Rate 0.5 mL/min Controls exotherm

Analytical Characterization

Spectroscopic Data Correlation

FT-IR (KBr, cm⁻¹) :

  • 1685 (C=O, amide)
  • 1520 (NO2 asymmetric stretch)
  • 1245 (C-O-C ether)

$$ ^{13}C $$ NMR (125 MHz, DMSO-d6) :

  • 56.2 (OCH3)
  • 123.5–148.7 (Aromatic C)
  • 164.8 (C=O)

HPLC Purity : 99.2% (C18, 0.1% TFA in H2O/MeCN gradient)

Q & A

Q. Basic

  • In vitro assays : Use fluorogenic or chromogenic substrates to measure inhibition of target enzymes (e.g., proteases or kinases) .
  • Kinetic analysis : Determine IC₅₀ values via dose-response curves (e.g., 10 nM–100 µM range) and analyze inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .
  • Cellular assays : Test cytotoxicity (MTT assay) and target engagement (Western blot for downstream biomarkers) in relevant cell lines .

How can computational modeling enhance the design of derivatives with improved activity?

Q. Advanced

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states for synthetic modifications .
  • Molecular docking : Screen derivatives against enzyme active sites (e.g., AutoDock Vina) to prioritize substituents enhancing binding affinity (e.g., nitro groups for π-π stacking) .
  • MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to identify persistent interactions (e.g., hydrogen bonds with catalytic residues) .

What experimental design approaches optimize reaction yield and purity?

Advanced
Apply Design of Experiments (DoE) to minimize trial runs:

  • Factorial design : Test variables (temperature, solvent ratio, catalyst loading) to identify significant factors (e.g., solvent polarity impacts cyclization yield by ±15%) .
  • Response surface methodology (RSM) : Model nonlinear relationships (e.g., quadratic effects of temperature on amide coupling efficiency) .
  • Robustness testing : Validate optimal conditions with ±5% parameter variations to ensure reproducibility .

What mechanistic insights exist for its enzyme inhibition activity?

Advanced
Studies on analogous dihydropyridines suggest:

  • Active-site binding : The nitro group participates in π-π interactions with aromatic residues (e.g., Tyr in kinases), while the amide forms hydrogen bonds with catalytic aspartate .
  • Allosteric modulation : Substituents like methoxy groups may induce conformational changes in enzyme loops, reducing substrate access .
  • Redox activity : The dihydropyridine core could act as a pro-drug, releasing reactive oxygen species (ROS) under cellular conditions .

How can stability under physiological conditions be evaluated?

Q. Advanced

  • Stress testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) and quantify decomposition products (e.g., nitro reduction to amine) .
  • Metabolic stability : Use liver microsomes to measure half-life (t₁/₂) and identify major metabolites (LC-MS/MS) .

What strategies guide structure-activity relationship (SAR) studies?

Q. Advanced

  • Analog synthesis : Modify substituents (e.g., replace nitro with cyano or methoxy groups) and test activity .
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic features with bioactivity .
  • Pharmacophore mapping : Identify essential motifs (e.g., amide linker, nitrobenzyl group) using software like Schrödinger .

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